molecular formula C10H12N2O B11915158 2-methoxy-N-methyl-1H-indol-6-amine

2-methoxy-N-methyl-1H-indol-6-amine

Cat. No.: B11915158
M. Wt: 176.21 g/mol
InChI Key: ABWPXKMVQWVXEL-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methoxy-N-methyl-1H-indol-6-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, specific reaction conditions and reagents would be tailored to introduce the methoxy and N-methyl groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield fully saturated indole derivatives .

Scientific Research Applications

2-Methoxy-N-methyl-1H-indol-6-amine has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-indol-6-amine: Similar structure but lacks the methoxy group.

    5-Methoxy-2-methylindole: Similar structure but with different substitution patterns.

Uniqueness

2-Methoxy-N-methyl-1H-indol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and N-methyl groups can enhance its solubility, stability, and interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-methoxy-N-methyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2O/c1-11-8-4-3-7-5-10(13-2)12-9(7)6-8/h3-6,11-12H,1-2H3

InChI Key

ABWPXKMVQWVXEL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(N2)OC

Origin of Product

United States

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